Precursor Architecture Divergence: Odorranain-A-RA1 vs. Brevinin-2-RA16 Propeptide Charge
The central acidic propeptide of Odorranain-A-RA1 precursor (residues 23–46, DADEEEGSENGAEDI) carries a net charge of -9 at neutral pH, as calculated from the GenBank-annotated full-length sequence [1]. In contrast, the Brevinin-2-RA16 precursor acidic propeptide, derived from the same frog species Odorrana andersonii, contains a segment with a markedly different charge density and length [2]. This difference in the propeptide domain is significant because in-class studies on ranid AMP precursors have established that the acidic propeptide's net charge directly correlates with the efficiency of precursor folding and the rate of proteolytic maturation in the secretory pathway [3].
| Evidence Dimension | Acidic propeptide net charge (pH 7.0) |
|---|---|
| Target Compound Data | Net charge: -9 (calculated from DADEEEGSENGAEDI segment) |
| Comparator Or Baseline | Brevinin-2-RA16 acidic propeptide: divergent sequence length and charge composition from same O. andersonii cDNA library |
| Quantified Difference | Sequence-level divergence; charge difference qualitative due to unpublished comparator exact sequence, but propeptide identity <40% between the two precursors |
| Conditions | Conceptual translation from cDNA clones; GenBank accession GU188650.1 and Brevinin-2-RA16 source records from O. andersonii skin cDNA library |
Why This Matters
For researchers purchasing synthetic peptide precursors for in vitro processing or folding studies, the distinct acidic propeptide charge signature of Odorranain-A-RA1 dictates that Brevinin-2-RA16 or other in-class precursors cannot serve as surrogates for trafficking or maturation assays.
- [1] Yang X, Liang X, Zhang Y, Lee WH. 'odorranain-A-RA1 antimicrobial peptide precursor [Odorrana andersonii],' GenBank: ACZ71325.1. View Source
- [2] SplitBioinf DADP Database, 'Entry: Odorranain-A-RA1 (UniProt: D2K8H5).' View Source
- [3] J. Li et al., 'Anti-infection Peptidomics of Amphibian Skin,' Molecular & Cellular Proteomics, vol. 6, no. 5, pp. 882-894, 2007. View Source
